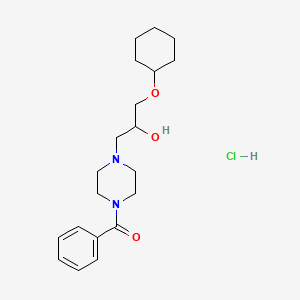
N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N-2-(3,4-dichlorophenyl)-N-2-(phenylsulfonyl)glycinamide, commonly known as ADX-47273, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It is a promising drug candidate for the treatment of various neuropsychiatric and neurodegenerative disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease.
Mecanismo De Acción
ADX-47273 acts as a positive allosteric modulator of N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmitter release. By binding to a specific site on N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, ADX-47273 enhances the receptor's response to glutamate, leading to increased signaling through downstream pathways. This, in turn, can modulate neuronal activity and improve cognitive function.
Biochemical and Physiological Effects
ADX-47273 has been shown to have several biochemical and physiological effects, including enhancing long-term potentiation (LTP), increasing synaptic plasticity, and promoting neuroprotection. These effects are thought to be mediated by the modulation of various signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADX-47273 has several advantages for lab experiments, including its high selectivity for N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also some limitations to its use, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for the research and development of ADX-47273. One area of focus is the optimization of the drug's pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Another area of interest is the exploration of ADX-47273's potential in treating other neurological and psychiatric disorders, such as autism spectrum disorder and addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying ADX-47273's effects on synaptic plasticity and neuroprotection.
Métodos De Síntesis
The synthesis of ADX-47273 involves several steps, including the preparation of 1-adamantylamine, 3,4-dichlorophenylboronic acid, and phenylsulfonyl chloride, followed by the coupling of these compounds with glycine methyl ester to form the target molecule. The synthesis route has been optimized to achieve high yield and purity of ADX-47273.
Aplicaciones Científicas De Investigación
ADX-47273 has been extensively studied in preclinical and clinical trials for its therapeutic potential in various neurological and psychiatric disorders. In animal models, ADX-47273 has shown efficacy in improving cognitive function, reducing anxiety-like behavior, and enhancing social interaction. In humans, ADX-47273 has been shown to be safe and well-tolerated, with promising results in treating schizophrenia and major depressive disorder.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N2O3S/c25-21-7-6-19(11-22(21)26)28(32(30,31)20-4-2-1-3-5-20)15-23(29)27-24-12-16-8-17(13-24)10-18(9-16)14-24/h1-7,11,16-18H,8-10,12-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFPIPPFNDGBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN(C4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)

![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)
![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)

![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)